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Compound of Interest

Compound Name:
Bis(3-fluoro-4-

aminophenyl)disulfide

CAS No.: 16766-33-9

Cat. No.: B6307086

Get Quote

Abstract & Introduction
3-Fluoro-4-aminothiophenol (CAS: 69450-60-4) is a critical intermediate in the synthesis of

fluorinated kinase inhibitors (e.g., c-Met inhibitors) and antibody-drug conjugate (ADC) linkers.

While the free thiol is necessary for nucleophilic substitution reactions, the corresponding

disulfide, Bis(4-amino-3-fluorophenyl) disulfide, acts as a stable storage form and a protected

precursor that can be reductively cleaved in situ.

The oxidative coupling of this substrate presents a specific chemoselectivity challenge: the

molecule contains both a nucleophilic thiol (-SH) and an oxidizable aniline (-NH

) moiety. Standard strong oxidants (e.g., KMnO

, neat H

O

) risk over-oxidation to sulfinic/sulfonic acids or the formation of "aniline black" type impurities
via N-oxidation.
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This Application Note details a chemoselective, scalable protocol using a catalytic

iodide/hydrogen peroxide system. This method ensures exclusive S-S bond formation while

leaving the fluorinated aniline moiety intact.

Chemical Logic & Mechanism[1]
The chosen protocol utilizes Sodium Iodide (NaI) as a catalyst and Hydrogen Peroxide (H

O

) as the stoichiometric oxidant in a biphasic or alcoholic medium.

Mechanistic Pathway[2][3][4][5]
Activation: H

O

oxidizes iodide (I

) to molecular iodine (I

) or hypoiodous acid (HIO).

Sulfenyl Iodide Formation: The electrophilic iodine species reacts rapidly with the

thiolate/thiol to form a sulfenyl iodide intermediate (R-S-I).

Coupling: A second molecule of thiol attacks the sulfur of the sulfenyl iodide, displacing

iodide and forming the disulfide bond (R-S-S-R).

Regeneration: The displaced iodide enters the cycle again.

This cycle is self-regulating; iodine reacts with thiols orders of magnitude faster than with

anilines, ensuring high chemoselectivity.
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Figure 1: Catalytic cycle of Iodide-mediated thiol oxidation.[1][2] The iodine species acts as a

"soft" oxidant, preferring sulfur over nitrogen.

Experimental Protocols
Protocol A: Catalytic NaI / H O (Recommended for Scale-
Up)
Scale: 10 mmol (approx. 1.43 g) Solvent System: Ethyl Acetate / Water (Biphasic) or Ethanol

(Homogeneous)

Reagents:
3-Fluoro-4-aminothiophenol (1.43 g, 10 mmol)

Sodium Iodide (NaI): 15 mg (1 mol%)

Hydrogen Peroxide (30% aq): 0.6 mL (~5.5 mmol, 1.1 equiv)

Ethyl Acetate (EtOAc): 20 mL

Water: 10 mL

Sat. Sodium Thiosulfate (Na

S

O

): For quenching
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Step-by-Step Procedure:
Dissolution: In a 100 mL round-bottom flask, dissolve the thiol (1.43 g) in Ethyl Acetate (20

mL). The solution may appear slightly yellow.

Catalyst Addition: Add water (10 mL) followed by NaI (15 mg). Stir vigorously to create an

emulsion.

Oxidation (Critical Step):

Cool the mixture to 0–5°C (ice bath).

Add 30% H

O

dropwise over 10 minutes. Do not add all at once to avoid exotherms.

Observation: The aqueous layer may turn transiently brown (iodine formation) and then

fade as it reacts with the thiol.

Reaction Monitoring: Stir at 0°C for 30 mins, then warm to Room Temperature (RT). Monitor

by TLC (Hexane/EtOAc 3:1) or HPLC. The thiol peak should disappear.

Quenching: Once complete, add 5 mL saturated Na

S

O

to reduce any residual iodine (color changes from yellow/brown to clear).

Workup:

Separate layers.[3]

Extract aqueous layer with EtOAc (2 x 10 mL).

Wash combined organics with Brine (15 mL).
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Dry over anhydrous Na

SO

and filter.

Isolation: Concentrate under reduced pressure. The disulfide usually precipitates as a

yellow/off-white solid. Recrystallize from Ethanol/Hexane if necessary.

Protocol B: DMSO-Mediated Oxidation (High Purity /
Small Scale)
Context: DMSO acts as a mild oxidant (accepting oxygen) and solvent. Ideal for <1g scales

where solvent removal is manageable.

Procedure:
Dissolve 3-Fluoro-4-aminothiophenol (1 mmol) in DMSO (2 mL).

Add a catalytic amount of Iodine (I

, 1-2 mol%).

Stir at RT for 2–4 hours in an open vessel (air assists the cycle).

Workup: Pour reaction mixture into 20 mL ice water. The disulfide is hydrophobic and will

precipitate.

Filter the solid, wash copiously with water to remove DMSO, and dry in a vacuum oven at

40°C.
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Parameter Specification Method

Appearance Off-white to yellow powder Visual

Melting Point
143–146°C (Lit. range for

similar analogues)
Capillary MP

HPLC Purity > 98.0% (Area %)
C18 Column, ACN/Water +

0.1% TFA

1H NMR
Disappearance of -SH (approx.

3.5 ppm)
DMSO-d6

Mass Spec [M+H]+ = 285.3 (Dimer) ESI-MS

Note on NMR: The -SH proton in aminothiophenols is often broad or exchanged. The definitive

proof of disulfide formation is the shift in the aromatic protons ortho to the sulfur and the

appearance of the dimer mass in MS.

Workflow Visualization
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Figure 2: Operational workflow for Protocol A (H2O2/NaI).
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Safety & Handling (E-E-A-T)
Toxicity: Fluorinated anilines are potential skin sensitizers and toxic by ingestion.[4] Wear

nitrile gloves and work in a fume hood.

Thiol Smell: While less volatile than thiophenol, the substrate has a disagreeable odor.

Bleach (hypochlorite) effectively neutralizes spills by oxidizing them to sulfonates.

Process Safety: The reaction of H

O

with thiols is exothermic. On scales >10g, active cooling and temperature monitoring are
mandatory to prevent thermal runaway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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